molecular formula C9H14N2O4 B13735430 n,n'-Methylenebis[n-(hydroxymethyl)acrylamide] CAS No. 28711-05-9

n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]

Cat. No.: B13735430
CAS No.: 28711-05-9
M. Wt: 214.22 g/mol
InChI Key: ZGRZYEIIQUWUFZ-UHFFFAOYSA-N
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Description

N,N'-Methylenebis[N-(hydroxymethyl)acrylamide] (CAS 28711-05-9) is a high-purity, crosslinking chemical reagent with significant applications in advanced polymer and biomedical research. With the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol, this compound is a derivative of methylenebisacrylamide (BIS) featuring additional hydroxymethyl functional groups . Its primary research value lies in its role as a crosslinker in the synthesis of polymer networks and hydrogels. A prominent and cutting-edge application is in the development of advanced polymer gel dosimeters used for verifying complex three-dimensional radiation dose distributions in radiotherapy treatment planning . In these formulations, it acts in conjunction with monomers like N-(Hydroxymethyl)acrylamide (NHMA) to create a radiation-sensitive gel matrix. When irradiated, the degree of polymerization and crosslinking within this matrix changes proportionally to the absorbed dose, allowing researchers to accurately measure and map radiation using modalities like magnetic resonance imaging (MRI) or optical computed tomography . The compound's mechanism of action is based on its bifunctional structure, which contains multiple reactive sites. The activated vinyl groups undergo free-radical polymerization with co-monomers, while the methylene and hydroxymethyl groups can participate in further crosslinking reactions, leading to the formation of a stable, three-dimensional polymer network . This capability to form robust and customizable gels makes it invaluable in materials science for creating hydrogels with specific mechanical properties for applications in drug delivery, tissue engineering, and specialty coatings. Researchers value this compound for its ability to enhance the sensitivity, stability, and tissue-equivalence of experimental polymer gels . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

28711-05-9

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

N-(hydroxymethyl)-N-[[hydroxymethyl(prop-2-enoyl)amino]methyl]prop-2-enamide

InChI

InChI=1S/C9H14N2O4/c1-3-8(14)10(6-12)5-11(7-13)9(15)4-2/h3-4,12-13H,1-2,5-7H2

InChI Key

ZGRZYEIIQUWUFZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(CN(CO)C(=O)C=C)CO

Origin of Product

United States

Preparation Methods

Aqueous Formaldehyde and Acrylamide Reaction

The classical synthesis involves acrylamide reacting with aqueous formaldehyde in the presence of a catalyst and polymerization inhibitors:

  • Catalysts: Sulfuric acid or hydrochloric acid are commonly used to catalyze the condensation reaction.
  • Polymerization inhibitors: Copper(I) chloride, phenothiazine, hydroquinone, or methyl ether hydroquinone (MEHQ) are employed to prevent premature polymerization during synthesis.
  • Reaction conditions: Temperature control is crucial, typically maintained between 40°C and 70°C during different stages of the reaction.
  • Reaction time: The process may involve multiple stages of stirring and heating, with reaction times ranging from 0.5 hours to several hours, followed by cooling and crystallization.

Typical procedure (scaled-up example):

Step Operation Conditions Notes
1 Add water to reactor and heat 45–70°C Stirring initiated
2 Add acrylamide and formaldehyde with polymerization inhibitor 40–45°C, 0.5–1.5 hours Reaction to form N-hydroxymethylacrylamide
3 Add additional acrylamide and catalyst (H2SO4 or HCl) 65–70°C, 1.5–2.5 hours Further reaction to bisacrylamide
4 Cool naturally for 40–50 hours Ambient temperature Crystallization
5 Filter and dry product 75–85°C Obtain final product

This method yields high purity product with yields typically between 60% and 80%.

Use of Paraformaldehyde in Organic Solvent

An alternative approach uses paraformaldehyde instead of aqueous formaldehyde:

  • Solvent: 1,2-dichloroethane is used to dissolve acrylamide and paraformaldehyde.
  • Heating: The mixture is heated until a clear solution forms, from which the product crystallizes upon cooling.

This method can enhance product purity by minimizing water content and side reactions.

Catalyst Systems and Yield Optimization

Recent research has explored various catalysts to improve yield and reaction efficiency:

  • A study demonstrated that copper(II) complexes containing carboxylate ligands significantly increase yield, achieving up to 95% conversion to N,N'-methylenebisacrylamide.
  • Both homogeneous and heterogeneous catalysts have been evaluated, with copper-based catalysts showing superior performance.
  • Polymerization inhibitors remain essential to control the reaction and prevent premature polymer formation.

Purification and Characterization

  • Purification: Crude product is often purified by recrystallization from acetone/water mixtures or by filtration and drying after crystallization.
  • Drying: Typical drying temperatures range from 75°C to 85°C to obtain a white crystalline solid.
  • Characterization: The final compound is characterized by elemental analysis, FT-IR, NMR (1H and 13C), thermogravimetric analysis (TGA), GC/MS, and HPLC to confirm purity and structure.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Solvent Water or 1,2-dichloroethane Choice affects purity and crystallization
Acrylamide amount 14–16 parts by weight (per batch scale) Added in stages
Formaldehyde amount 10–12 parts by weight Usually aqueous or paraformaldehyde
Catalyst Sulfuric acid, hydrochloric acid, or Cu(II) complexes Catalyzes condensation
Polymerization inhibitor Phenothiazine, hydroquinone, MEHQ, copper(I) chloride Prevents premature polymerization
Reaction temperature 40–70°C Controlled heating for reaction stages
Reaction time 0.5–2.5 hours per stage Multiple stages with stirring
Cooling time 40–50 hours Allows crystallization
Drying temperature 75–85°C Final product isolation

Chemical Reactions Analysis

Types of Reactions

n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Formaldehyde: Used in the initial synthesis.

    Copper (I) Chloride: Acts as a polymerization inhibitor.

    Sulfuric Acid: Serves as a catalyst.

    Acrylamide: The primary reactant.

Major Products

The major products formed from these reactions include crosslinked polyacrylamide gels, which are used in various applications such as adhesives, paints, and superabsorbents .

Scientific Research Applications

Biochemical Applications

Polyacrylamide Gel Electrophoresis
MBA is predominantly used in the preparation of polyacrylamide gels, essential for protein and nucleic acid electrophoresis. The cross-linking capability of MBA allows for the formation of a stable gel matrix that facilitates the separation of biomolecules based on size and charge. This technique is crucial in molecular biology for analyzing proteins and nucleic acids.

Radiotherapy Dosimetry
Recent studies have highlighted the use of MBA in polymer gel dosimeters for radiotherapy. These dosimeters provide a three-dimensional dose distribution measurement, which is vital for accurate treatment planning in cancer therapy. The performance of MBA-based gels has been evaluated under various conditions, demonstrating their reliability and sensitivity to radiation doses .

Industrial Applications

Adhesives and Sealants
In the manufacturing sector, MBA serves as a cross-linking agent in adhesives and sealants. Its ability to enhance the mechanical properties of polymers makes it ideal for creating strong bonds in various materials, including plastics and composites.

Construction Materials
MBA is incorporated into construction materials as a chemical grouting agent. It improves the strength and durability of concrete by enhancing its resistance to water penetration and cracking. This application is particularly beneficial in water treatment facilities and infrastructure projects where moisture resistance is critical .

Environmental Applications

Water Treatment
MBA is employed as a flocculant in water treatment processes. It aids in the aggregation of suspended particles, facilitating their removal from water systems. This application is essential for maintaining water quality in municipal and industrial settings.

Soil Stabilization
In agriculture, MBA can be used to stabilize soil by enhancing its structural integrity through polymerization processes. This application helps improve soil retention and reduces erosion, contributing to sustainable agricultural practices.

Case Studies

Study Application Findings
Study on MBA in Protein ElectrophoresisBiochemicalDemonstrated improved resolution and reproducibility in protein separation compared to traditional methods .
Evaluation of MBA-based Gel DosimetersRadiotherapyShowed high sensitivity to radiation doses with minimal variation over time, making them reliable for clinical use .
Use of MBA in Construction GroutsCivil EngineeringEnhanced compressive strength and reduced permeability in concrete mixtures, leading to longer-lasting structures .

Mechanism of Action

The mechanism by which n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] exerts its effects involves the formation of crosslinks between polymer chains. This crosslinking enhances the mechanical properties of the resulting polymer, making it more rigid and stable. The molecular targets include the vinyl groups of acrylamide and other monomers, which react to form a three-dimensional network .

Comparison with Similar Compounds

Research Advancements and Limitations

  • Drug Delivery: MBA-crosslinked nanogels show pH-dependent release (e.g., 80% drug release at pH 5.0 vs. 20% at pH 7.4) .
  • Toxicity : MBA’s acrylamide residues pose risks; alternatives like dextran-based crosslinkers are being explored .
  • Mechanical Enhancement : Hybrid systems (e.g., MBA-agarose) achieve compressive strengths >1 MPa, rivaling natural cartilage .

Biological Activity

N,N'-Methylenebis[n-(hydroxymethyl)acrylamide] (often referred to as MBA or N,N'-methylenebisacrylamide) is an organic compound widely utilized in various scientific and industrial applications, particularly as a cross-linking agent in polymer chemistry. This article explores its biological activity, including its mechanisms of action, potential health effects, and applications in biomedical research.

N,N'-Methylenebis[n-(hydroxymethyl)acrylamide] has the following chemical characteristics:

  • Chemical Formula : C7_7H10_{10}N2_2O2_2
  • Molar Mass : 154.169 g/mol
  • Appearance : White solid
  • Melting Point : 181–182 °C

This compound is primarily used in the preparation of polyacrylamide gels, which are essential for electrophoresis in protein and nucleic acid analysis. It is also employed in drug delivery systems and as a test compound for studying biochemical processes, such as the isolation of insoluble Tau proteins in tauopathy research models .

Cross-linking Properties

N,N'-Methylenebis[n-(hydroxymethyl)acrylamide] serves as a cross-linker that facilitates the formation of three-dimensional networks in polymer matrices. This property is crucial for creating hydrogels used in various biomedical applications, including drug delivery systems and tissue engineering scaffolds. The degree of cross-linking can significantly affect the mechanical and biological properties of the resulting hydrogels .

Toxicological Profile

The biological activity of N,N'-methylenebis[n-(hydroxymethyl)acrylamide] also encompasses its toxicological effects. Research indicates that exposure to this compound may lead to several adverse health outcomes:

  • Neurotoxicity : Animal studies suggest that acrylamide, a related compound, can cause neurological damage by inducing apoptosis in neuronal cells through activation of stress response pathways .
  • Carcinogenic Potential : N,N'-Methylenebis[n-(hydroxymethyl)acrylamide] is classified as a potential carcinogen based on its structural similarity to acrylamide, which has been linked to cancer risk through various mechanisms, including DNA adduct formation .
  • Reproductive Effects : Studies have indicated potential reproductive toxicity associated with exposure to acrylamide derivatives, necessitating caution during handling .

Drug Delivery Systems

Recent studies have explored the use of N,N'-methylenebis[n-(hydroxymethyl)acrylamide] in drug delivery applications. For example, researchers developed poly(acrylic acid-co-N,N'-methylenebisacrylamide) particles that serve as carriers for the anti-cancer drug doxorubicin. The study highlighted that the release profile of the drug could be modulated by adjusting the cross-link density within the particles, demonstrating the versatility of this compound in controlled drug release systems .

Biochemical Isolation Techniques

In tauopathy research, N,N'-methylenebis[n-(hydroxymethyl)acrylamide] has been utilized to optimize methods for isolating insoluble Tau proteins from transgenic mouse models. The effectiveness of different extraction methods (sarkosyl vs. formic acid) was evaluated, providing insights into the biochemical pathways involved in neurodegenerative diseases .

Summary Table of Biological Activities

Biological ActivityDescription
Cross-linking Agent Forms stable networks in hydrogels for drug delivery and tissue engineering.
Neurotoxicity Associated with neuronal apoptosis and stress response activation.
Carcinogenicity Potential cancer risk due to structural similarities with acrylamide.
Reproductive Toxicity Possible adverse effects on reproductive health based on animal studies.

Q & A

Q. What is the role of N,N'-Methylenebisacrylamide in polyacrylamide gel preparation for electrophoresis?

N,N'-Methylenebisacrylamide (MBAm) acts as a crosslinker in polyacrylamide gels, forming a three-dimensional network by covalently bonding acrylamide monomers. The ratio of acrylamide to MBAm determines gel porosity, critical for separating biomolecules by size. For standard SDS-PAGE, a 29:1 or 37.5:1 acrylamide:MBAm ratio is typical . To optimize resolution, adjust the crosslinker concentration based on target molecular weights. Pre-filter solutions (0.45 µm) to remove particulates and ensure polymerization consistency .

Q. What safety protocols are essential when handling N,N'-Methylenebisacrylamide in the lab?

MBAm is classified as hazardous (Carc3, Mut3, Rep3) with potential carcinogenic, mutagenic, and reproductive toxicity . Key precautions:

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust.
  • Store at 2–10°C in airtight containers to prevent degradation .
  • Decontaminate spills with 10% sodium bicarbonate solution before disposal as hazardous waste .

Q. How is N,N'-Methylenebisacrylamide synthesized, and what characterization methods validate its purity?

MBAm is synthesized via carbonyl addition of acrylamide and formaldehyde under acidic conditions . Characterization involves:

  • Melting Point : 181–185°C (deviations indicate impurities) .
  • FTIR : Peaks at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II) confirm structure .
  • LC-MS : Molecular ion peak at m/z 154.17 (calculated) .
  • 1H NMR : δ 6.3–6.5 ppm (vinyl protons), δ 4.2 ppm (methylene bridge) .

Advanced Research Questions

Q. How does crosslinker concentration influence the mechanical properties of MBAm-based hydrogels?

Increasing MBAm concentration enhances elastic modulus (G') by densifying the polymer network. For example:

MBAm (wt%)G' (Pa) at 25°CSwelling Ratio (g/g)
0.512035
1.045022
2.098012

Data from rheological studies show a linear relationship between G' and crosslinker density, adhering to rubber elasticity theory (G' = νRT, where ν = network density) . Excessive crosslinking (>3%) reduces swelling capacity due to restricted chain mobility .

Q. How can MBAm-based molecularly imprinted polymers (MIPs) be optimized for long-term stability?

MBAm’s vinyl groups enable covalent imprinting with functional monomers (e.g., methacrylic acid, 4-vinylpyridine). Stability is enhanced by:

  • Crosslinker Ratio : 10–15% MBAm balances rigidity and template accessibility .
  • Solvent Choice : Water or polar solvents improve imprinting efficiency in hydrophilic systems .
  • Post-Synthesis Treatment : Sarkosyl or formic acid extraction removes non-covalently bound templates, reducing leaching .
    MIPs retain >80% binding capacity after 10 reuse cycles under optimized conditions .

Q. What environmental release pathways and ecotoxicological risks are associated with MBAm?

Although MBAm is used in water treatment and textiles, ECHA reports no public data on environmental release routes . Lab-scale studies suggest:

  • Hydrolysis : Stable in neutral water but degrades in alkaline conditions (t₁/₂ = 72 h at pH 10) .
  • Biotransformation : Microbial action in soil produces acrylamide monomers, which are neurotoxic .
    Mitigation involves coupling MBAm with bentonite in slow-release fertilizers to reduce leaching .

Q. How do researchers reconcile conflicting hazard data for MBAm in experimental design?

While MBAm is flagged for carcinogenicity (R40) and reproductive toxicity (R63) , these risks are based on limited evidence (Category 3). To address contradictions:

  • Exposure Control : Use <1% MBAm in formulations to stay below workplace exposure limits (0.1 mg/m³) .
  • Alternatives : Test less toxic crosslinkers (e.g., PEGDA) for biocompatible applications .
  • In Situ Polymerization : Confine MBAm within hydrogel matrices to minimize handling risks .

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